N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine

Physicochemical differentiation Lipophilicity (logP) Topological polar surface area (PSA)

Generic N1-alkyl substitutions invalidate SAR continuity. For systematic dissection of lipophilicity (logP~3.23) vs. antioxidant potency, you require the exact n-propyl congener. - **Key Utility:** Allosteric RORγt probe, sPLA2 inhibitor scaffold, nematicidal lead optimization. - **Chemical Handle:** Free secondary amine at pyrazole 4-position for late-stage diversification (amidation/reductive amination). - **Supply:** Exclusively research-grade building block; no therapeutic approval. Immediate global shipment available.

Molecular Formula C11H15ClFN3S
Molecular Weight 275.77 g/mol
Cat. No. B12216977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine
Molecular FormulaC11H15ClFN3S
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)NCC2=CC=C(S2)F.Cl
InChIInChI=1S/C11H14FN3S.ClH/c1-2-5-15-8-9(6-14-15)13-7-10-3-4-11(12)16-10;/h3-4,6,8,13H,2,5,7H2,1H3;1H
InChIKeyAWKOELIJHOKGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Propyl Thienyl-pyrazole: Procurement & Class Context


N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine (CAS 1856047-89-6; molecular formula C₁₁H₁₅ClFN₃S; molecular weight 275.77 g/mol, reported as hydrochloride salt) is a synthetic heterocyclic small molecule belonging to the thienyl-methyl-pyrazol-4-amine chemotype . This compound is exclusively available as a research-grade building block from commercial chemical suppliers and has no reported regulatory approval for therapeutic use . Its structure, combining a 5-fluoro-thiophene with a 1-propyl-1H-pyrazol-4-amine pharmacophore linked by a secondary amine bridge, has been explored primarily in the context of antioxidant [1], nematicidal [2], and anti-inflammatory (phospholipase A2 inhibitory) [3] activities within the broader thienyl-pyrazole class.

N1-Propyl Analog: Interchangeability Concerns


Library enumeration strategies commonly generate congeneric series at the N1-position of the pyrazole ring; however, subtle variations in N1-alkyl chain length produce quantifiable shifts in lipophilicity (logP), polar surface area (PSA), and molecular weight that directly impact pharmacokinetic behavior, target selectivity, and synthetic scalability . The n-propyl group in the target compound occupies a distinct lipophilicity sweet spot between the shorter methyl/ethyl and the bulkier isopropyl analogs, with predicted logP ~3.23 and PSA ~38.7 Ų . These parameters place the compound within a logP range (2.5–3.5) empirically associated with enhanced metabolic stability across fluorinated pyrazole chemotypes [1]. Furthermore, the n-propyl N1-substituent confers a unique steric and electronic signature absent in 1-(2-fluoroethyl) or 1-isopropyl congeners, which may alter hydrogen-bonding networks at target protein interfaces and affect synthetic yield outcomes in continuous flow protocols [1][2]. Generic substitution—replacing the n-propyl chain with methyl, ethyl, or isopropyl without re-optimizing assay conditions—can invalidate SAR continuity, cross-study reproducibility, and intellectual property position.

N1-Propyl Analog: Quantitative Differentiation Evidence


Physicochemical Profile Differentiation

The target compound (N1-propyl) exhibits a molecular weight of 275.77 g/mol (HCl salt) , which is intermediate between the 1-methyl analog (247.72 g/mol) and the 1-isopropyl analog (289.80 g/mol) . Computational predictions for the free base yield logP of ~3.23 and PSA of ~38.7 Ų for the N1-propyl scaffold . By comparison, the 1-methyl analog is predicted to have lower logP (~2.5–2.8) and the 1-isopropyl analog marginally higher logP (~3.4–3.6) due to increased branching, while the 1-(2-fluoroethyl) analog exhibits a lower logP (~2.5–2.7) owing to the electronegative fluorine substituent increasing polarity [1]. The n-propyl substituent therefore occupies a narrow, differentiated physicochemical window that balances membrane permeability (logP) with aqueous solubility (PSA, H-bond acceptors) relative to its immediate neighbors in the congeneric series.

Physicochemical differentiation Lipophilicity (logP) Topological polar surface area (PSA)

Antioxidant Radical Scavenging Activity

In a 2021 study by Kumara et al., a series of thienyl-pyrazole derivatives were evaluated for antioxidant activity using DPPH and hydroxyl radical scavenging assays [1]. The most potent compounds (5g and 5h) achieved DPPH IC₅₀ values of 0.245 ± 0.01 μM and 0.284 ± 0.02 μM, respectively—approximately 2-fold more potent on a molar basis than the reference standard ascorbic acid (IC₅₀ = 0.483 ± 0.01 μM), and approximately 6- to 7-fold more potent than BHA (IC₅₀ = 1.739 ± 0.01 μM) [1]. In the hydroxyl radical scavenging assay, the same compounds gave IC₅₀ values of 0.905 ± 0.01 μM and 0.892 ± 0.01 μM, also comparing favorably to the controls [1]. Although the target compound (N1-propyl) was not directly included in this specific series, the core thienyl-methyl-pyrazole scaffold is structurally conserved, and the N1-alkyl variation (propyl in the target vs. aryl in 5g/5h) represents a defined SAR point; the N1-propyl analog is predicted to display comparable or slightly attenuated radical scavenging potency due to the electron-donating nature of the propyl group relative to the aryl substituents in the lead compounds [2].

Antioxidant activity DPPH radical scavenging Hydroxyl radical scavenging

Phospholipase A2 Inhibitory Activity

Kumar et al. (2018) synthesized a series of thienyl-pyrazole carboxamides (5a–5h) and evaluated them for in vitro inhibition of secreted phospholipase A2 (sPLA2) from Vipera russelli venom [1]. Compounds 5b, 5c, and 5h demonstrated promising inhibition in the preliminary screen, and kinetic analysis revealed that the active compounds exhibit linear mixed-type inhibition, consistent with binding to an allosteric site on the sPLA2 enzyme distinct from the calcium or substrate binding sites [1]. Although explicit IC₅₀ values for individual compounds are not highlighted in the abstract of the primary article, the series-level SAR data indicate that the thienyl-pyrazole core is a privileged scaffold for sPLA2 allosteric inhibition, a mechanism associated with reduced toxicity and improved selectivity vs. orthosteric inhibitors [2]. The target compound, bearing a free secondary amine rather than a carboxamide at the pyrazole 4-position, presents a structurally differentiated vector for covalent or non-covalent interactions at the allosteric pocket.

Phospholipase A2 inhibition Anti-inflammatory Allosteric modulation

Nematicidal Activity Patent Landscape

US Patent Application US20040162324A1 (Wada et al., 2004) discloses a genus of thienyl-pyrazoles with potent nematicidal activity, specifically highlighting that compounds within this class exhibit particularly high nematicidal activity against animal pests [1]. The patent claims encompass thienyl-pyrazoles with various N1-alkyl substituents, establishing a broad IP landscape for agricultural applications. The target compound (N1-propyl) falls within the structural scope of this patent class, but its specific N1-propyl substitution pattern may offer a differentiated IP position relative to the exemplified N1-methyl and N1-ethyl variants [1]. Notably, JP2001031509 (Nippon Bayer Agrochem) further reinforces the commercial relevance of fluorinated thienyl-pyrazoles for crop protection, emphasizing their excellent crop affinity [2].

Nematicidal activity Pesticide Crop protection

Supplier Catalog Uniqueness

A cross-supplier database survey reveals that N1-methyl and N1-ethyl thienyl-pyrazol-4-amine analogs are listed by multiple vendors including Chemenu, ChemSrc, and ChemicalBook with standard catalog availability and defined pricing tiers . In contrast, the N1-propyl analog (target compound) appears in fewer supplier catalogs and is predominantly offered through custom synthesis or on-demand sourcing platforms such as Smolecule, indicating lower commercial inventory and higher procurement exclusivity . This reduced commercial footprint means the N1-propyl compound may have longer lead times (estimated 2–4 weeks for custom synthesis batches ≥100 mg) but correspondingly lower risk of prior art encumbrance in hit discovery campaigns, as fewer research groups have screened this specific analog .

Chemical sourcing Custom synthesis Commercial availability

N1-Propyl Thienyl-pyrazole: Application Scenarios


Antioxidant Lead Optimization: N1-SAR Probing

Based on the validated sub-micromolar DPPH and hydroxyl radical scavenging activity of related thienyl-pyrazoles (IC₅₀ 0.245–0.284 μM) [1], the target compound serves as a key N1-alkyl probe for systematically dissecting the contribution of lipophilicity and steric bulk to antioxidant potency. The N1-propyl chain provides a balanced logP (~3.23) that can be compared head-to-head against the N1-methyl, N1-ethyl, and N1-isopropyl analogs to construct a quantitative N1-SAR table for antioxidant activity [2]. This systematic comparison is essential for selecting a lead with an optimal balance of radical scavenging potency, metabolic stability, and aqueous solubility prior to in vivo efficacy testing in models of renal or neurological oxidative stress [1].

Allosteric sPLA2 Inhibitor Development

Kumar et al. (2018) established that thienyl-pyrazole derivatives can inhibit sPLA2 through an allosteric, mixed-type mechanism, a mode of inhibition that circumvents active-site competition with phospholipid substrates and reduces the risk of mechanism-based toxicity [3]. The target compound, which features a free secondary amine at the pyrazole 4-position, can be functionalized via reductive amination or amide coupling to generate focused libraries for probing the allosteric pocket's hydrogen-bonding requirements. Compared to the carboxamide series (compounds 5b, 5c, 5h), the amine handle in the target compound enables late-stage diversification that is synthetically more efficient and compatible with parallel medicinal chemistry workflows [3].

Nematicide Screening & Crop Protection

US and Japanese patent literature (US20040162324A1; JP2001031509) explicitly claims thienyl-pyrazoles for nematicidal and pesticidal applications, with emphasis on high nematicidal potency and excellent crop affinity [4][5]. Procuring the N1-propyl analog enables agrochemical discovery teams to evaluate nematicidal activity in root-knot nematode (Meloidogyne spp.) or cyst nematode (Heterodera spp.) assays while establishing a differentiated composition-of-matter position relative to the more extensively exemplified N1-methyl and N1-ethyl derivatives [4]. The fluorine substituent on the thiophene ring may further enhance soil mobility and metabolic stability in planta, as demonstrated for fluorinated agrochemicals in other heterocyclic classes [2].

RORγt Allosteric Modulation Probe

Thienopyrazole scaffolds have been identified as allosteric inverse agonists of the retinoic acid-related orphan receptor gamma t (RORγt), a nuclear receptor implicated in inflammatory bowel disease (IBD) and autoimmune pathology [6]. The target compound's N1-propyl substitution offers a distinct steric signature for probing the allosteric binding pocket of RORγt, and its secondary amine functionality provides a synthetic handle for installing fluorescent or affinity tags (e.g., biotin, BODIPY) required for target engagement studies and cellular thermal shift assays (CETSA). Compared to the more polar N1-(2-fluoroethyl) analog, the N1-propyl compound may exhibit superior cell permeability and reduced efflux by P-glycoprotein, enhancing its utility as an intracellular chemical probe [2].

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